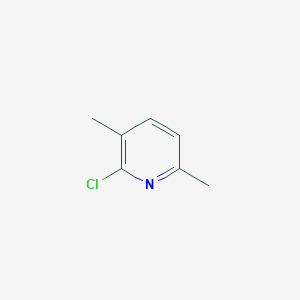

2-Chloro-3,6-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-chloro-3,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBFMNFNLIDSCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Significance and Foundational Aspects of 2 Chloro 3,6 Dimethylpyridine in Chemical Science

Academic Context and Importance in Organic Synthesis

Substituted pyridines are recognized as crucial intermediates and building blocks within the domain of organic synthesis. cymitquimica.com The presence of a chlorine atom on the pyridine (B92270) ring, as seen in 2-Chloro-3,6-dimethylpyridine and its isomers, significantly enhances the molecule's reactivity. cymitquimica.com This heightened reactivity makes such compounds valuable starting points for a variety of chemical transformations.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This versatility is a cornerstone of its importance in synthetic chemistry. Furthermore, chloropyridines can participate in various cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The specific substitution pattern of methyl groups on the pyridine ring can also influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity and selectivity in chemical reactions. Isomers of this compound, such as 4-chloro-2,6-dimethylpyridine, are noted for their role as building blocks in the synthesis of agrochemicals and pharmaceuticals. cymitquimica.comguidechem.com

Role as a Precursor and Building Block in Advanced Chemical Syntheses

A precursor in chemical synthesis is a compound that participates in a chemical reaction that produces another compound. incb.orgunodc.org Due to its chemical structure, this compound serves as a valuable precursor for creating more elaborate molecules. Its utility is primarily derived from the reactive chloro-substituent, which acts as a versatile handle for synthetic modifications.

While specific, large-scale applications of this compound in the synthesis of named pharmaceutical products are not extensively documented in publicly available literature, the importance of the chlorodimethylpyridine scaffold is well-established. For instance, closely related isomers are key intermediates in the production of significant pharmaceuticals. A patent for synthesizing pharmaceutically useful pyridine derivatives describes the use of 4-Chloro-3,5-Lutidine as an intermediate. google.com Similarly, other substituted chloropyridines are explored as precursors for developing new therapeutic agents. These examples underscore the potential of the this compound framework as a building block for advanced chemical syntheses, even if its direct applications are not as widely reported as its isomers. The compound's ability to undergo reactions like nucleophilic substitutions and metal-catalyzed coupling reactions positions it as a promising starting material for the discovery and development of new chemical entities in medicinal and agricultural chemistry.

Synthetic Methodologies for 2 Chloro 3,6 Dimethylpyridine and Its Derivatives

Classical Preparative Routes

Traditional methods for synthesizing the 2-chloropyridine (B119429) framework often rely on direct functionalization of pre-formed pyridine (B92270) rings or the construction of the heterocyclic core from acyclic precursors.

Direct chlorination of a suitable dimethylpyridine precursor is a common and direct approach. The most logical precursor for 2-chloro-3,6-dimethylpyridine is 3,5-dimethylpyridine (3,5-lutidine). Direct chlorination of pyridines can be challenging due to the ring's electron-deficient nature, often requiring harsh conditions. A more effective strategy involves the chlorination of the corresponding N-oxide. The N-oxide activates the pyridine ring, particularly at the 2- and 6-positions, making it more susceptible to nucleophilic attack by a chloride source.

Another classical method involves the diazotization of a 2-aminopyridine (B139424) derivative, followed by a Sandmeyer-type reaction. For instance, 2-amino-3,6-dimethylpyridine could be treated with a nitrite source in the presence of hydrochloric acid to yield the target 2-chloro compound. This method is widely used for converting amino groups to chloro groups on pyridine rings. google.com

A patented process for a related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, starts with 3,5-dimethylpyridine and involves a sequence of oxidation, nitration, methoxylation, and methylation before a final chloro substitution step to introduce the chlorine atom. google.com While targeting a different derivative, this highlights the multi-step classical sequences often employed.

| Precursor | Reagent(s) | General Conditions | Product |

| 3,5-Dimethylpyridine N-oxide | Phosphorus oxychloride (POCl₃) | Heating | This compound |

| 2-Amino-3,6-dimethylpyridine | Sodium nitrite, Hydrochloric acid | Low temperature (0-5 °C) | This compound |

| 3,5-Dimethylpyridine | Multi-step sequence (oxidation, nitration, etc.) followed by chloro substitution | Varied per step | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride google.com |

Dehalogenation can be employed as a synthetic strategy, typically involving a precursor that is more halogenated than the target molecule. For example, if a 2,X-dichloro-3,6-dimethylpyridine were available, selective dehalogenation at the X-position could yield the desired product. Catalytic hydrogenation is a common method for dehalogenation, often using a palladium on carbon (Pd/C) catalyst. google.com This approach offers high selectivity for removing halogen atoms from the pyridine ring. google.commsu.edu

Aromatization is a key final step in many pyridine syntheses that proceed via a dihydropyridine intermediate, such as the Hantzsch synthesis. organic-chemistry.org After the formation of the 1,4-dihydropyridine ring, an oxidation step is required to introduce the aromatic system. Various oxidizing agents can be used, including nitric acid or iodine in methanol. organic-chemistry.orgorgsyn.org This strategy combines ring formation with a final aromatization step to furnish the stable pyridine core.

Building the pyridine ring from acyclic components is a cornerstone of classical heterocyclic chemistry. The Hantzsch pyridine synthesis is a prominent example, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. baranlab.org To synthesize a 3,6-dimethylpyridine derivative, appropriate precursors would be chosen to install the methyl groups at the desired positions.

Another classical approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a product derived from an alkyne and a β-ketoester. This method provides a route to substituted pyridines with predictable regiochemistry. organic-chemistry.org A related synthesis involves the reaction of 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one with phenylphosphonic dichloride, which acts as a chlorinating and dehydrating agent to form the corresponding 2-chloropyridine derivative. prepchem.com

Computational studies have explored the cyclization reaction between 3,5-diacetyl-2,6-dimethylpyridine and salicylic aldehyde, highlighting the mechanistic intricacies of forming complex fused pyridine systems. nih.gov These fundamental condensation and cyclization reactions remain powerful tools for constructing the core pyridine structure. baranlab.org

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign methods. Flow chemistry and novel metal-catalyzed reactions are at the forefront of these efforts.

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages for scalable production. flinders.edu.au This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, especially when handling hazardous reagents or highly exothermic reactions. acs.orgresearchgate.net

The synthesis of N-F reagents like 2,6-dichloro-N-fluoropyridinium tetrafluoroborate from 2,6-dichloropyridine using elemental fluorine gas has been successfully demonstrated in a continuous flow format. researchgate.net This approach mitigates the risks associated with handling highly reactive fluorine gas. researchgate.net Similarly, flow chemistry has been applied to the synthesis of various pyrazole derivatives, a related class of heterocycles, demonstrating the broad applicability of this technology for producing complex molecules safely and efficiently. nih.gov These protocols can be adapted for the large-scale synthesis of this compound, ensuring a safer and more reproducible manufacturing process. researchgate.netacs.org

| Technology | Advantages | Relevance to this compound |

| Continuous Flow Chemistry | Enhanced safety, precise temperature control, improved scalability, higher yields | Enables safer handling of hazardous chlorinating agents and better management of exothermic reactions for large-scale production. flinders.edu.auresearchgate.net |

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including heterocyclic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction and functionalization of the pyridine ring. mdpi.com

For instance, a pyridine ring could be constructed through a metal-catalyzed annulation reaction. Alternatively, a pre-existing di-substituted pyridine could be functionalized using a metal-catalyzed C-H activation/chlorination sequence. While specific examples for this compound are not abundant, the principles are well-established for other pyridine derivatives. Photocatalysis using metal-free systems, such as tetrabutylphosphonium decatungstate, also presents a modern approach for C-H functionalization and ring formation under mild conditions. acs.org

Photoredox Catalysis in Pyridine Functionalization

Visible-light photoredox catalysis has surfaced as a robust and versatile strategy in organic synthesis, enabling the direct functionalization of pyridine rings under mild conditions. researchgate.netacs.org This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. acs.orgprinceton.edu These intermediates can then engage in various transformations, including the functionalization of C–H bonds on the pyridine nucleus, offering a powerful alternative to traditional methods that often require harsh conditions or pre-functionalized substrates. researchgate.netnih.gov

The application of photoredox catalysis to pyridine functionalization is particularly advantageous for its high degree of control and functional group tolerance. nih.govnih.gov One of the most prominent applications in this area is the Minisci-type reaction, which involves the addition of carbon-centered radicals to protonated N-heteroarenes. nih.govchim.it Photoredox catalysis provides a mild method for generating a wide array of alkyl radicals from precursors such as alkyl boronic acids, carboxylic acids, and peroxides, which can then be used to alkylate pyridines. nih.govchim.it

Furthermore, photoredox catalysis has been successfully employed for the chlorination of aromatic compounds. nih.govmdpi.com This is typically achieved by generating a chlorine radical from a benign chlorine source like sodium chloride (NaCl) or even chloroform (CHCl3), which then undergoes electrophilic aromatic substitution. nih.govrsc.org This method circumvents the need for harsh and often toxic chlorinating agents like chlorine gas. nih.gov

The general mechanism for a photoredox-catalyzed reaction begins with the excitation of a photocatalyst (PC) by visible light to an excited state (PC*). This excited state is a more potent oxidant and reductant than the ground state. mdpi.com In an oxidative quenching cycle, the excited photocatalyst accepts an electron from a substrate, which then goes on to form a radical cation. In a reductive quenching cycle, the excited photocatalyst donates an electron to a substrate to form a radical anion. mdpi.com For the functionalization of pyridines, both cycles can be operative depending on the specific transformation.

For instance, in a photoredox-mediated Minisci reaction, an alkyl radical can be generated through the oxidation of a suitable precursor by the excited photocatalyst. This alkyl radical then adds to a protonated pyridine ring. The resulting radical cation is then oxidized to the final product, regenerating the photocatalyst in the process. nih.govresearchgate.net

The following table summarizes representative examples of photoredox-catalyzed functionalization of pyridine derivatives, illustrating the scope and conditions of these reactions.

| Entry | Pyridine Substrate | Radical Precursor/Reagent | Photocatalyst | Solvent | Additive/Oxidant | Product | Yield (%) |

| 1 | Pyridine | Cyclohexyl Boronic Acid | [Ru(bpy)3]Cl2 | HFIP | Acetoxybenziodoxole | 2-Cyclohexylpyridine | 85 |

| 2 | 4-Cyanopyridine | tert-Butyl Peroxyacetate | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | MeCN | - | 2-tert-Butyl-4-cyanopyridine | 78 |

| 3 | Lepidine | Isopropyl Alcohol | 9-Mesityl-10-phenylacridinium | DCM | - | 2-Isopropyllepidine | 92 |

| 4 | Quinoxalin-2(1H)-one | Chloroform | fac-Ir(ppy)3 | CHCl3 | K2CO3 | 3-Chloroquinoxalin-2(1H)-one | 88 |

| 5 | Toluene | NaCl | Ru(bpy)3(PF6)2 | MeCN/H2O | Na2S2O8 | o/p-Chlorotoluene | 72 |

This table presents a selection of research findings on the functionalization of pyridine and related heterocycles using photoredox catalysis. The data is compiled from various sources to illustrate the versatility of this methodology.

While a direct synthesis of this compound using photoredox catalysis is not explicitly detailed in the surveyed literature, the principles outlined above are directly applicable. The C–H bonds of 2,5-lutidine (3,6-dimethylpyridine) could be targeted for chlorination using a suitable chlorine source and a photocatalyst. The regioselectivity of such a reaction would be a key consideration, as the electronic and steric effects of the two methyl groups would influence the position of chlorination.

Similarly, derivatives of this compound could be synthesized by applying photoredox-mediated Minisci-type reactions. For example, an alkyl group could be introduced onto the pyridine ring of a pre-chlorinated dimethylpyridine substrate. The success of such a reaction would depend on the electronic nature of the chloro-substituted pyridine ring and its susceptibility to radical attack. The continued development in the field of photoredox catalysis is expected to provide even more efficient and selective methods for the functionalization of a wide range of pyridine derivatives. nih.gov

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 3,6 Dimethylpyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyridines. In the case of 2-chloro-3,6-dimethylpyridine, the chlorine atom at the 2-position serves as a leaving group, enabling the introduction of a wide range of nucleophiles. The reactivity of the pyridine ring is significantly influenced by the presence of the nitrogen atom, which withdraws electron density and activates the ring towards nucleophilic attack, particularly at the α (2 and 6) and γ (4) positions.

The regioselectivity of SNAr reactions on substituted pyridines is dictated by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen deactivates the entire ring towards electrophilic attack but activates it for nucleophilic substitution. This activation is most pronounced at the positions ortho and para to the nitrogen atom (C2, C4, and C6).

In this compound, the chlorine atom is located at an activated C2 position. The methyl groups at the C3 and C6 positions exert a modest electron-donating effect through hyperconjugation, which can slightly modulate the reactivity. However, the primary determinant for the site of nucleophilic attack remains the inherent electronic deficiency at the C2 and C6 positions.

Computational studies on related dichloropyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the site of nucleophilic attack. For pyridines with electron-donating groups, the LUMO lobes can be similar in size at both the C2 and C4 positions, suggesting the possibility of competing reactions. wuxiapptec.com However, in the case of this compound, the presence of a good leaving group at C2 strongly directs the substitution to this position. For instance, in 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the C2 position, which is ortho to the strongly electron-withdrawing nitro group, despite potential steric hindrance. stackexchange.com This suggests that electronic effects, particularly the activation by the ring nitrogen and any additional electron-withdrawing substituents, are the dominant factors governing regioselectivity in SNAr reactions of chloropyridines.

The SNAr reaction of 2-chloropyridines generally proceeds through a two-step addition-elimination mechanism. researchgate.netnih.gov This pathway involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. researchgate.net In the second, typically faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

While the addition-elimination mechanism is the most common pathway, a concerted mechanism (SNAr Conc) has also been proposed in some cases. researchgate.netresearchgate.net In a concerted mechanism, the nucleophilic attack and the departure of the leaving group occur simultaneously, without the formation of a distinct intermediate. researchgate.net The preference for a stepwise versus a concerted mechanism can depend on the nature of the nucleophile, the leaving group, the solvent, and the specific electronic properties of the pyridine substrate. Kinetic studies, such as the analysis of Brønsted-type plots, can help elucidate the operative mechanism in a given reaction. researchgate.net

A wide variety of nucleophiles can be employed in the SNAr functionalization of this compound, leading to a diverse array of substituted pyridines. These nucleophiles can be broadly categorized based on the atom through which they attack the pyridine ring:

N-Nucleophiles: Amines are common nucleophiles, leading to the formation of aminopyridines. The reaction conditions can be tuned to favor the substitution of the chloro group.

O-Nucleophiles: Alkoxides and phenoxides react to form ethers. For example, the reaction of 2,4-dichloro-3,6-dimethylpyridine with 2,4,6-trimethylphenol can be controlled to achieve regioselective addition at the C2 position. researchgate.net

S-Nucleophiles: Thiols and their corresponding anions are effective nucleophiles, yielding thioethers. nih.gov

C-Nucleophiles: While less common in traditional SNAr reactions, certain carbanions can be used to form new carbon-carbon bonds. nih.gov

The choice of nucleophile and reaction conditions allows for the synthesis of a broad spectrum of functionalized pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govnih.govmdpi.comdocumentsdelivered.com

Metal-Catalyzed Cross-Coupling Reactions

In addition to SNAr reactions, metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under conditions that are often milder than those required for traditional SNAr reactions.

The Suzuki–Miyaura cross-coupling reaction is a widely used method for the formation of C(sp²)–C(sp²) bonds, making it an invaluable tool for the synthesis of biaryl and heteroaryl-aryl compounds. nih.govclaremont.edu In the context of this compound, this reaction allows for the coupling of various aryl and heteroaryl boronic acids or their esters at the C2 position.

The catalytic cycle of the Suzuki–Miyaura reaction typically involves a palladium catalyst. The key steps are:

Oxidative Addition: The palladium(0) catalyst reacts with the this compound to form a palladium(II) intermediate.

Transmetalation: The aryl or heteroaryl group is transferred from the boronic acid derivative to the palladium(II) complex. This step usually requires the presence of a base.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The efficiency of the Suzuki–Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. For challenging substrates like electron-rich or sterically hindered chloropyridines, specialized catalyst systems, such as those employing bulky and electron-rich phosphine (B1218219) ligands, may be required to achieve high yields. researchgate.netresearchgate.net This methodology has been successfully applied to the synthesis of a wide range of 2-arylpyridines. nih.govclaremont.edunih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Chloro-pyridines

| Entry | Chloro-pyridine Derivative | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | 2-Chloropyridine (B119429) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 2-Phenylpyridine | 51-89 nih.govclaremont.edu |

| 2 | 2,6-Dichloropyridine | Alkyl pinacol boronic ester | Pd catalyst | K₃PO₄ | Not Specified | 2,6-Dialkylpyridine | Not Specified nih.gov |

| 3 | 2-Chloro-4-trifluoromethylpyridine | Phenylboronic acid | Not Specified | Not Specified | Not Specified | 2-Phenyl-4-trifluoromethylpyridine | Not Specified nih.gov |

This table is illustrative and compiles data from various sources on related chloro-pyridine couplings.

While palladium is the most common catalyst for cross-coupling reactions of chloropyridines, other transition metals, such as copper, can also be employed. Copper-catalyzed reactions offer an alternative and sometimes complementary approach to palladium-catalyzed methods.

For instance, copper-catalyzed amidation of 2-chloropyridines provides an efficient route to N-(pyridin-2-yl)amides. rsc.org These reactions typically utilize a copper(I) salt as the catalyst in the presence of a suitable ligand, such as N,N-dimethylcyclohexane-1,2-diamine. rsc.org This methodology has been shown to be versatile and provides good to excellent yields for a range of substituted 2-chloropyridines and amides.

Copper catalysis can also be beneficial in C-O coupling reactions. The regioselective addition of phenols to dichloropyridines can be achieved using catalytic copper(I) salts, favoring substitution at the C2 position. researchgate.net

The development of new catalyst systems and reaction conditions continues to expand the scope of transition metal-catalyzed transformations of this compound, providing chemists with a powerful array of tools for the synthesis of complex pyridine-containing molecules.

Electrophilic and Radical Reaction Pathways

The reactivity of this compound in electrophilic and radical reactions is dictated by the electronic properties of the pyridine ring, influenced by the presence of the chloro and methyl substituents. The pyridine ring is inherently electron-deficient compared to benzene, which generally makes it less susceptible to electrophilic attack.

Electrophilic substitution on the pyridine ring is significantly more challenging than on benzene. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards electrophiles. Furthermore, in acidic conditions often required for electrophilic aromatic substitution, the nitrogen atom is protonated, further increasing the ring's deactivation. chemrxiv.orgnih.gov Consequently, electrophilic substitution reactions on this compound are expected to be sluggish and require forcing conditions. chemrxiv.org When such reactions do occur, the substitution pattern is influenced by the existing substituents. The chloro group is a deactivating ortho-, para-director, while the methyl groups are activating ortho-, para-directors. The interplay of these directing effects, coupled with the inherent reactivity of the pyridine ring, suggests that any electrophilic substitution would likely occur at the C4 or C5 positions, which are meta to the deactivating influence of the ring nitrogen.

Radical reactions of this compound can be initiated at either the pyridine ring or the methyl side chains. The generation of radicals typically requires initiators such as light, heat, or chemical radical initiators. masterorganicchemistry.comyoutube.com Radical attack on the aromatic ring is a possibility, but a more common pathway for alkyl-substituted aromatics is radical substitution at the benzylic-like positions of the methyl groups. libretexts.orgchemguide.co.uk This is due to the relative stability of the resulting benzylic-type radical.

The mechanism of a typical free radical halogenation involves three key steps: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The process begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) by heat or UV light to generate two halogen radicals. masterorganicchemistry.comyoutube.com

Propagation: A halogen radical then abstracts a hydrogen atom from one of the methyl groups of this compound to form a hydrogen halide and a pyridyl-methyl radical. This radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction. youtube.com

Termination: The reaction ceases when radicals combine with each other to form stable, non-radical products. youtube.com

Given the presence of two methyl groups, radical halogenation would likely lead to a mixture of mono-, di-, and poly-halogenated products at the side chains, depending on the reaction conditions and stoichiometry of the halogenating agent. libretexts.org

Reactions Involving Methyl Group Functionalization

The methyl groups of this compound represent key sites for chemical modification, allowing for the introduction of various functional groups and the synthesis of a range of derivatives. The most common functionalization reactions involving these methyl groups are oxidation and halogenation.

Oxidation of Methyl Groups

The methyl groups on the pyridine ring can be oxidized to various degrees, most commonly to carboxylic acids. This transformation is typically achieved using strong oxidizing agents. A common method for the oxidation of methylpyridines involves the use of a halogen, such as chlorine, in an aqueous solution under the influence of actinic radiation (light). google.com This process converts the methyl group into a carboxyl group, yielding the corresponding pyridinecarboxylic acid. google.com

For this compound, selective oxidation of one methyl group over the other might be challenging and could lead to a mixture of products. However, under controlled conditions, it may be possible to favor the formation of either 2-chloro-6-methylpyridine-3-carboxylic acid or 2-chloro-3-methylpyridine-6-carboxylic acid. Exhaustive oxidation would be expected to yield 2-chloropyridine-3,6-dicarboxylic acid. The general scheme for such an oxidation is presented below:

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| This compound | Cl₂ / H₂O / hv | 2-Chloro-6-methylpyridine-3-carboxylic acid |

| This compound | Cl₂ / H₂O / hv | 2-Chloro-3-methylpyridine-6-carboxylic acid |

Note: The table presents plausible products based on general oxidation reactions of methylpyridines. Actual product distribution may vary based on specific reaction conditions.

Side-Chain Halogenation

Halogenation of the methyl groups of this compound typically proceeds via a free-radical mechanism, as discussed in the previous section. This reaction allows for the introduction of one or more halogen atoms onto the methyl side chains. The reaction is usually initiated by UV light or heat and can be carried out with elemental halogens like chlorine or bromine. libretexts.orgchemguide.co.uk

The extent of halogenation can be controlled by the reaction conditions, such as the stoichiometry of the halogenating agent. libretexts.org For instance, the use of one equivalent of a halogenating agent would favor mono-halogenation, resulting in the formation of 2-chloro-3-methyl-6-(halomethyl)pyridine and 2-chloro-6-methyl-3-(halomethyl)pyridine. The use of excess halogenating agent can lead to the formation of di- and tri-halogenated products on the methyl groups.

Another approach for side-chain fluorination involves reacting a methylpyridine with hydrogen fluoride and chlorine in the liquid phase at elevated temperature and pressure. google.com This method can lead to the formation of trifluoromethyl groups. google.com

Table 2: Potential Side-Chain Halogenation Products of this compound

| Starting Material | Halogenating Agent/Conditions | Potential Product(s) |

|---|---|---|

| This compound | Cl₂ / UV light | 2-Chloro-3-methyl-6-(chloromethyl)pyridine |

| This compound | Cl₂ / UV light | 2-Chloro-6-methyl-3-(chloromethyl)pyridine |

| This compound | Br₂ / UV light | 2-Chloro-3-methyl-6-(bromomethyl)pyridine |

| This compound | Br₂ / UV light | 2-Chloro-6-methyl-3-(bromomethyl)pyridine |

| This compound | HF / Cl₂ / Heat, Pressure | 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine |

Note: This table illustrates potential products from side-chain halogenation. The actual product distribution can be complex and dependent on the specific reaction conditions employed.

Applications of 2 Chloro 3,6 Dimethylpyridine in Complex Molecule Synthesis

Construction of Polyfunctionalized Pyridine (B92270) Scaffolds

The chloro-substituent in 2-chloro-3,6-dimethylpyridine is a key functional group that enables the introduction of a wide array of other substituents through transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their efficiency and broad functional group tolerance, allowing for the construction of highly decorated pyridine scaffolds.

Key among these methods are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which facilitate the formation of new carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is extensively used to form C-C bonds by coupling the chloropyridine with an organoboron reagent, such as a boronic acid or a boronic ester. nih.govnih.gov This method is highly effective for introducing aryl or vinyl substituents, leading to the synthesis of biaryl and styrenyl pyridine derivatives. The reaction typically employs a palladium catalyst with phosphine (B1218219) ligands and a base to facilitate the catalytic cycle. nih.gov The choice of ligand is crucial and is often tailored to enhance the reactivity of the relatively inert C-Cl bond. nih.gov

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. researchgate.net This reaction involves the palladium-catalyzed coupling of this compound with a terminal alkyne, typically in the presence of a copper(I) co-catalyst and a base. researchgate.netrsc.org This reaction is instrumental in creating rigid, linear extensions from the pyridine core, which are useful in materials science and as precursors for more complex heterocyclic structures. colab.ws Copper-free Sonogashira protocols have also been developed to circumvent issues related to the copper co-catalyst. colab.ws

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination offers a powerful tool for coupling this compound with a wide range of primary and secondary amines. ias.ac.inacs.org This palladium-catalyzed reaction has largely replaced harsher classical methods for synthesizing arylamines. ias.ac.in The development of specialized, sterically hindered phosphine ligands has been critical to the success of this reaction, enabling the coupling of even challenging substrates under relatively mild conditions. acs.orgresearchgate.net This reaction is fundamental for synthesizing aminopyridine derivatives, which are prevalent in medicinal chemistry.

The table below summarizes typical conditions for these key cross-coupling reactions used to functionalize chloropyridine scaffolds.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Pd₂(dba)₃ / Phosphine Ligand (e.g., XPhos) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 2-Aryl/Vinyl-3,6-dimethylpyridine |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ / CuI (co-catalyst) | Et₃N, Piperidine | THF, DMF | 2-Alkynyl-3,6-dimethylpyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂, Pd₂(dba)₃ / Buchwald Ligand (e.g., BrettPhos) | NaOt-Bu, K₃PO₄ | Toluene, THF | 2-(Amino)-3,6-dimethylpyridine |

Synthesis of Heterocyclic Systems Incorporating the Pyridine Moiety

Beyond serving as a scaffold for functionalization, this compound is a crucial precursor for the synthesis of more complex, fused heterocyclic systems where the pyridine ring is annulated with another ring. clockss.org These cascade or tandem reactions often begin with a substitution at the 2-position, followed by an intramolecular cyclization to form a new bicyclic or polycyclic structure.

A prominent example is the synthesis of imidazo[1,2-a]pyridines . This privileged scaffold, found in numerous commercialized drugs, can be assembled from 2-chloropyridine (B119429) precursors. deepdyve.com In a notable method, 2-chloropyridines react with 2H-azirines in the presence of triflic anhydride. nih.govresearchgate.net This process involves the in-situ formation of a pyridinium (B92312) salt intermediate, which then undergoes base-mediated cyclization to yield the C3-substituted imidazo[1,2-a]pyridine (B132010) core. deepdyve.com

Another important class of fused heterocycles accessible from chloropyridine precursors are pyrido[2,3-b]pyrazines . researchgate.net These systems are typically synthesized through the condensation of a 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. While this compound itself is not a direct precursor, its derivatives are key. For instance, a 2-chloro-3-aminopyridine derivative can be functionalized and then cyclized. A related synthesis involves the reaction of 2-chloro-3,4-diaminopyridine with 1,2-dicarbonyls to produce 5-chloropyrido[3,4-b]pyrazines, which can be further functionalized.

The synthesis of thieno[2,3-b]pyridines also highlights the utility of functionalized chloropyridines. Starting from compounds like 2-chloro-3-cyanopyridine (B134404) derivatives, a Thorpe-Ziegler reaction can be employed to construct the fused thiophene (B33073) ring, leading to the formation of aminothienopyridines. These reactions demonstrate how the reactivity of the chloro and cyano groups can be harnessed to build complex heterocyclic frameworks.

These synthetic strategies showcase how the initial pyridine ring of this compound and its analogs can be integrated into larger, more complex heterocyclic systems, significantly expanding its synthetic utility.

Precursors for Pharmaceutically Relevant Compounds

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of bioactive compounds and approved drugs. Pyridine derivatives are key components in pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and other crucial interactions with biological targets. researchgate.net

This compound serves as an essential starting material for creating libraries of substituted pyridines and fused heterocycles for drug discovery. The functionalization reactions described previously (see 4.1) allow for the systematic modification of the pyridine core to explore structure-activity relationships (SAR).

For example, the imidazo[1,2-a]pyridine core, which can be synthesized from 2-chloropyridine precursors, is present in widely used drugs such as:

Zolpidem: A sedative-hypnotic used for the treatment of insomnia. deepdyve.com

Soraprazan: A potassium-competitive acid blocker investigated for treating acid-related disorders. deepdyve.com

While the direct synthesis of these specific drugs may not start from the 3,6-dimethyl substituted variant, the synthetic routes establish the principle of using chloropyridines to build these pharmaceutically vital scaffolds. deepdyve.com The presence of the methyl groups in this compound can be used to fine-tune the steric and electronic properties of the final molecule, potentially enhancing its binding affinity, selectivity, or pharmacokinetic profile.

Furthermore, substituted pyridine moieties are integral to various classes of therapeutic agents. For instance, 2-aminopyridine (B139424) derivatives, readily synthesized via Buchwald-Hartwig amination, are precursors to compounds with applications as kinase inhibitors and other targeted therapies. The ability to easily generate diverse aminopyridines from this compound makes it a valuable tool in the synthesis of potential pharmaceutical candidates.

Based on a thorough review of the available research, there is insufficient specific data to construct a detailed article on the advanced analytical and theoretical characterization of this compound that adheres to the requested outline.

Consequently, the essential experimental data and theoretical findings required to populate the sections on Spectroscopic Analysis and Computational Chemistry, as per the detailed outline, could not be located. This includes specific NMR chemical shifts, vibrational frequencies, mass fragmentation patterns, and DFT-calculated structural parameters for the this compound molecule itself.

Advanced Analytical and Theoretical Characterization of 2 Chloro 3,6 Dimethylpyridine

Computational Chemistry and Quantum Mechanical Studies

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Molecular Electrostatic Potential, Bond Orders, Atomic Charges)

The electronic structure and reactivity of 2-Chloro-3,6-dimethylpyridine can be thoroughly investigated using computational chemistry, primarily through methods like Density Functional Theory (DFT). ias.ac.in These theoretical calculations provide deep insights into the molecule's behavior at a subatomic level, which is crucial for predicting its chemical reactivity and interaction with other molecules.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. Typically, red or yellow areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Conversely, blue or green areas represent positive potential, highlighting electron-deficient regions prone to nucleophilic attack. researchgate.net

For this compound, the MEP would likely show a region of significant negative potential around the nitrogen atom of the pyridine (B92270) ring, a common feature in pyridine derivatives due to the high electronegativity of nitrogen. researchgate.net This region would be the primary site for interactions with electrophiles or hydrogen bond donors. The chlorine atom, also being highly electronegative, would contribute to a negative potential in its vicinity. The methyl groups, being electron-donating, would slightly increase the electron density on the pyridine ring. The interplay of these substituents would create a nuanced MEP map, crucial for predicting intermolecular interactions. mdpi.com

Bond Orders and Atomic Charges:

Theoretical calculations can also determine the bond orders and atomic charges within the this compound molecule. Bond order analysis provides information about the nature and strength of the covalent bonds. For instance, the C-Cl bond would exhibit a specific bond order that can be correlated with its reactivity in nucleophilic substitution reactions.

Atomic charge calculations, often performed using methods like Natural Bond Orbital (NBO) analysis, reveal the distribution of electron density among the atoms. In this compound, the nitrogen atom is expected to carry a significant negative charge, while the adjacent carbon atoms would have positive charges. The chlorine atom would also possess a partial negative charge. These atomic charges are fundamental in understanding the molecule's dipole moment and its interaction with polar solvents and other charged species.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT calculation on this compound. The values are representative and based on typical results for similar substituted pyridines.

| Parameter | Atom(s) | Calculated Value |

| Atomic Charge (e) | N1 | -0.65 |

| C2 (bonded to Cl) | +0.25 | |

| Cl | -0.15 | |

| C3 (bonded to CH3) | -0.10 | |

| C6 (bonded to CH3) | -0.12 | |

| Bond Order | C2-Cl | 0.95 |

| N1-C2 | 1.35 | |

| N1-C6 | 1.38 |

Note: These values are hypothetical and for illustrative purposes only.

Solvent Effects in Theoretical Calculations

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Theoretical calculations can account for these solvent effects using various models, which can be broadly categorized as implicit and explicit solvent models.

Implicit Solvent Models:

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common approach to simulate the effect of a solvent without explicitly representing individual solvent molecules. In this model, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the solvent. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the electronic structure, geometry, and reactivity of the solute. aip.org For this compound, using a polar solvent like water or ethanol in a PCM calculation would likely show a stabilization of charge separation within the molecule, potentially affecting its dipole moment and the energies of its frontier molecular orbitals.

Explicit Solvent Models:

Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules. This method is computationally more demanding but can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. rsc.org For this compound, an explicit solvent model with water could reveal the specific hydrogen bonding interactions between the water molecules and the nitrogen atom of the pyridine ring.

The choice of solvent can influence various calculated properties of this compound. For instance, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and can be altered by the solvent polarity. researchgate.net

The following table illustrates the hypothetical effect of different solvents on the calculated dipole moment and HOMO-LUMO gap of this compound.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 2.50 | 5.80 |

| Dichloromethane | 8.93 | 3.10 | 5.75 |

| Ethanol | 24.55 | 3.50 | 5.72 |

| Water | 80.1 | 3.85 | 5.70 |

Note: These values are hypothetical and for illustrative purposes only.

The trend shown in the table, where the dipole moment increases and the HOMO-LUMO gap slightly decreases with increasing solvent polarity, is a typical observation in theoretical studies of polar molecules in solution. researchgate.net

Emerging Research Frontiers and Future Prospects for 2 Chloro 3,6 Dimethylpyridine Chemistry

Continuous Flow Synthesis and Process Intensification

Traditional batch synthesis of substituted pyridines can be hampered by challenges related to heat management, reaction control, and safety, especially during exothermic reactions like chlorination. Continuous flow synthesis, a cornerstone of process intensification, is emerging as a powerful alternative that addresses these limitations. By conducting reactions in microreactors or packed-bed reactors, flow chemistry offers significantly improved control over reaction parameters such as temperature, pressure, and residence time. unimi.it

The advantages of applying continuous flow technology to the synthesis of chlorinated pyridines are numerous. The high surface-area-to-volume ratio of flow reactors allows for superior heat exchange, mitigating the risk of thermal runaways and the formation of unwanted byproducts. nih.gov This enhanced control can lead to higher yields and selectivity. unimi.it Furthermore, the enclosed nature of flow systems improves safety by minimizing operator exposure to hazardous reagents and intermediates. nih.gov The integration of in-line purification and analysis tools can create fully automated and intensified processes, reducing plant footprint and operational costs. While specific continuous flow syntheses for 2-Chloro-3,6-dimethylpyridine are not yet widely published, the successful application of this technology to related pyridine (B92270) derivatives demonstrates its significant potential for producing this compound with greater efficiency, safety, and purity. unimi.it

Table 1: Advantages of Continuous Flow Synthesis for Pyridine Derivatives

| Feature | Benefit in Pyridine Synthesis |

|---|---|

| Enhanced Heat Transfer | Improved control over exothermic chlorination reactions, reducing byproduct formation. |

| Precise Control | Accurate management of residence time and temperature, leading to higher selectivity and yield. |

| Improved Safety | Minimized exposure to hazardous chemicals in an enclosed system; smaller reaction volumes reduce risk. nih.gov |

| Scalability | Easier and more predictable scaling from laboratory to production by operating the reactor for longer periods ("scaling out"). |

| Process Intensification | Integration of synthesis, work-up, and analysis into a single, continuous operation. |

Photo- and Electrochemical Synthesis Applications

The pursuit of greener and more selective chemical transformations has spurred interest in photo- and electrochemical methods. Photochemistry, which utilizes light to initiate reactions, offers a unique pathway for the chlorination of aromatic compounds. wikipedia.org Photochlorination proceeds via a radical chain reaction initiated by the homolytic cleavage of molecular chlorine (Cl₂) using UV or visible light. wikipedia.org This method can provide alternative selectivity compared to thermal processes and can often be performed under milder conditions. Patents have described the gas-phase photochlorination of pyridine to produce 2-chloropyridine (B119429) and 2,6-dichloropyridine, demonstrating the industrial viability of this approach for pyridine feedstocks. google.com Theoretical studies have also investigated the mechanisms of photochemical chlorination of pyridine, providing insights for process optimization. researchgate.net

Electrochemical synthesis represents another frontier, using electrical current to drive redox reactions. For pyridine derivatives, electrochemical methods can be applied to generate reactive intermediates for functionalization or to synthesize the pyridine ring itself. This approach avoids the need for stoichiometric chemical oxidants or reductants, reducing waste and often improving the safety profile of a synthesis. While specific electrochemical syntheses of this compound are not prominent, the general principles have been established for various pyridine derivatives, suggesting a promising area for future research. nih.gov Both photochemical and electrochemical methods align with the principles of green chemistry by offering pathways that can reduce energy consumption and the use of hazardous reagents. mdpi.com

Development of Chiral Analogs and Stereoselective Transformations

Chiral pyridine scaffolds are of immense importance in medicinal chemistry and asymmetric catalysis. nih.govchim.it The development of methods to produce enantiomerically pure derivatives is a major goal in modern organic synthesis. While this compound is itself achiral, it serves as a valuable precursor for the synthesis of more complex chiral molecules. The substituents on the ring can direct further reactions, and the chloro group provides a handle for cross-coupling or nucleophilic substitution reactions.

Recent advances in asymmetric catalysis have enabled highly enantioselective transformations on pyridine-containing molecules. chim.it Strategies include the catalytic asymmetric reduction of pyridyl ketones or imines and the asymmetric addition of nucleophiles to activated pyridine rings. nih.govchim.it For instance, chiral ligands based on substituted bipyridines have been synthesized and used in metal-catalyzed reactions to achieve excellent stereoselectivity. rsc.org The development of stereoselective transformations where this compound or its derivatives are substrates is a key research frontier. This could involve, for example, the asymmetric functionalization of one of the methyl groups or stereoselective reactions at a distal position guided by a chiral catalyst that coordinates to the pyridine nitrogen. The creation of chiral analogs would significantly expand the utility of this compound, opening doors to its use as a building block for novel pharmaceuticals or as a component of chiral ligands for asymmetric catalysis. researchgate.net

Design of Novel Functional Materials and Ligands

The unique electronic and steric properties of this compound make it an attractive building block for novel functional materials and a versatile ligand in coordination chemistry. researchgate.netnih.gov

As a Ligand: In transition metal catalysis, pyridine-based ligands are ubiquitous. researchgate.net The properties of a metal complex, such as its catalytic activity and selectivity, can be finely tuned by modifying the substituents on the pyridine ring. nih.gov In this compound, the two methyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its coordinating ability (Lewis basicity). nih.gov Conversely, the chloro group is electron-withdrawing and can influence the electronic structure of the metal center. The steric bulk of the substituents at the 2- and 6-positions can also be used to control the coordination environment around the metal, potentially leading to enhanced selectivity in catalytic reactions. nih.gov Complexes formed with this ligand could find applications in cross-coupling reactions, oxidation catalysis, and polymerization. acs.org

In Functional Materials: There is growing interest in using pyridine derivatives as linkers or building blocks for porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.comosti.gov The pyridine nitrogen can coordinate to metal ions or clusters, forming the nodes of a MOF structure. A recent study demonstrated that confining pyridine derivatives within a MOF can create materials with photoinduced electron-transfer properties. nih.gov By incorporating this compound as a linker, it may be possible to design MOFs with tailored pore sizes, chemical functionalities, and electronic properties for applications in gas storage, separation, and heterogeneous catalysis. mdpi.comrsc.org

Table 2: Potential Applications in Functional Materials and Ligands

| Area | Application | Role of this compound |

|---|---|---|

| Homogeneous Catalysis | Ligand for transition metals (e.g., Pd, Ru, Fe) | Modulates electronic and steric properties of the metal center to control catalytic activity and selectivity. nih.govacs.org |

| Metal-Organic Frameworks (MOFs) | Organic linker/strut | The pyridine nitrogen coordinates to metal nodes; substituents can functionalize the pores of the material. nih.gov |

| Functional Polymers | Monomer or functional additive | Can be incorporated into polymer backbones to impart specific thermal, electronic, or coordinating properties. |

| Supramolecular Chemistry | Building block for self-assembly | The defined geometry and coordinating nitrogen atom can direct the formation of complex, ordered architectures. nih.gov |

Q & A

Basic: What are the standard laboratory synthesis routes for 2-Chloro-3,6-dimethylpyridine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves halogenation or substitution reactions on pre-functionalized pyridine derivatives. For example, chlorination of 3,6-dimethylpyridine using phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C) is a common route. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to POCl₃) and reaction time (4–6 hours) to minimize byproducts like over-chlorinated species . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization is critical to isolate the target compound. Monitoring reaction progress with thin-layer chromatography (TLC) or GC-MS ensures intermediate control.

Basic: How can spectroscopic techniques (e.g., FTIR, Raman) confirm the structural identity of this compound?

Methodological Answer:

FTIR and Raman spectroscopy are pivotal for structural confirmation. Key vibrational modes include:

- C-Cl stretch : Observed at ~550–650 cm⁻¹ (FTIR) and ~580–620 cm⁻¹ (Raman), with intensity variations depending on substituent orientation .

- C-H bending (methyl groups) : Peaks at ~1380–1460 cm⁻¹ (symmetric/asymmetric bending).

- Ring vibrations : Aromatic C=C stretching at ~1580–1600 cm⁻¹.

Quantum chemical calculations (e.g., B3LYP/6-311++G**) can predict vibrational frequencies, enabling comparison with experimental data to validate assignments . Discrepancies >5% between calculated and observed values may indicate conformational flexibility or solvent effects.

Advanced: How do steric and electronic effects of the chloro and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The chloro group at position 2 acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the methyl groups at positions 3 and 6 introduce steric hindrance, potentially slowing reactivity. Electronic effects:

- Electron-withdrawing Cl : Activates the pyridine ring toward substitution but deactivates adjacent positions.

- Electron-donating CH₃ : Stabilizes the ring but may reduce electrophilicity at the 2-position.

To mitigate steric challenges, use bulky ligands (e.g., XPhos) or elevated temperatures (80–120°C) in palladium-catalyzed reactions. Computational modeling (DFT) can predict reactive sites and transition states .

Advanced: What computational strategies (e.g., DFT) are suitable for predicting the electronic properties and reaction pathways of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP, B3PW91) and basis sets (6-311++G** or cc-pVTZ) effectively model electronic properties:

- HOMO-LUMO gaps : Predicts reactivity (lower gaps correlate with higher reactivity).

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions.

For reaction mechanisms (e.g., SNAr), transition-state optimization using QM/MM methods or intrinsic reaction coordinate (IRC) analysis validates pathways . Compare computed NMR/IR spectra with experimental data to refine models.

Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Methodological Answer:

Discrepancies often arise from solvent interactions, anharmonic vibrations, or conformational isomers. Strategies include:

- Solvent correction : Apply polarizable continuum models (PCM) in DFT calculations.

- Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers.

- Experimental validation : Acquire temperature-dependent IR/Raman spectra to detect dynamic effects.

For example, if computed C-Cl stretching frequencies deviate by >20 cm⁻¹, re-examine basis set adequacy or consider dispersion corrections (e.g., D3BJ) .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Waste disposal : Neutralize with dilute NaOH (for Cl⁻ removal) before incineration.

- Emergency protocols : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What role does this compound play as a precursor in medicinal chemistry or agrochemical synthesis?

Methodological Answer:

The compound serves as a versatile intermediate:

- Medicinal chemistry : Functionalization at the 2-position (e.g., coupling with boronic acids) generates bioactive pyridine derivatives targeting kinase inhibitors .

- Agrochemicals : Chlorine substitution with thiols or amines yields fungicides/herbicides. Example: Reaction with thiourea forms 2-thiomethyl derivatives, active against Phytophthora spp. .

Mechanistic studies (e.g., LC-MS tracking of intermediates) optimize yield and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.